molecular formula C12H12F3NO4 B1424506 Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate CAS No. 1333918-49-2

Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate

Cat. No.: B1424506
CAS No.: 1333918-49-2
M. Wt: 291.22 g/mol
InChI Key: GJCIACULLPVASI-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate is a high-purity organic compound supplied for life science and chemical research applications. This ester derivative, with the molecular formula C12H12F3NO4 and a molecular weight of 291.23 g/mol, is characterized by the presence of a trifluoroethoxy carbonyl group . It is typically available as a powder and can be provided in various standard grades and purities, including high and ultra-high purity forms up to 99.999% to meet specific research requirements . As a key chemical building block, this benzoate ester is valuable in medicinal chemistry for the synthesis of more complex molecules and in pharmaceutical research for developing potential active ingredients. Researchers utilize this compound strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Ensure proper handling by consulting the Safety Data Sheet prior to use.

Properties

IUPAC Name

methyl 4-methyl-3-(2,2,2-trifluoroethoxycarbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-7-3-4-8(10(17)19-2)5-9(7)16-11(18)20-6-12(13,14)15/h3-5H,6H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCIACULLPVASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with sulfonylurea herbicides () and benzimidazole-based pharmaceuticals (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Primary Application Reference
Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate C₁₂H₁₂F₃NO₄ Trifluoroethoxy carbonyl amino, methyl benzoate Research chemical (unspecified)
Triflusulfuron methyl ester C₁₅H₁₆F₃N₅O₆S Sulfonylurea, trifluoroethoxy triazine Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester C₁₄H₁₇N₅O₆S Sulfonylurea, methoxy triazine Herbicide
Lansoprazole-related compound A C₁₆H₁₄F₃N₃O₃S Benzimidazole, pyridyl methyl sulfonyl Pharmaceutical (proton pump inhibitor intermediate)
Key Observations:

Trifluoroethoxy Group : Present in the target compound and triflusulfuron methyl ester, this group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation .

Core Backbone Differences: The target compound lacks the sulfonylurea bridge (-SO₂-NH-C(O)-N-) critical for herbicidal activity in sulfonylureas (e.g., triflusulfuron) .

Molecular Weight : The target compound (291.23 g/mol) is lighter than sulfonylureas (e.g., triflusulfuron: 443.3 g/mol), likely due to the absence of triazine or sulfonylurea groups .

Physicochemical Properties

  • Stability : Fluorine atoms enhance resistance to oxidative and enzymatic degradation, a shared feature with triflusulfuron and Lansoprazole analogs .

Biological Activity

Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate (CAS No. 1333918-49-2) is an organic compound with a unique trifluoroethoxy group that imparts distinctive chemical properties. This compound has garnered attention for its potential biological activities, including applications in medicinal chemistry and biochemistry.

Chemical Formula: C₁₂H₁₂F₃NO₄
Molecular Weight: 291.23 g/mol
IUPAC Name: Methyl 4-methyl-3-(2,2,2-trifluoroethoxycarbonylamino)benzoate

The synthesis of this compound typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol and a catalyst like sulfuric acid .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's binding affinity and selectivity towards these targets, which can modulate various biological pathways.

Biological Activities

Research into the biological activities of this compound suggests several potential applications:

  • Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The trifluoroethoxy group may enhance these effects by improving cellular uptake and bioavailability.
  • Anti-inflammatory Properties: The compound has been explored for its potential to reduce inflammation in various biological models. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
  • Biochemical Probes: Due to its unique functional groups, it is being investigated as a biochemical probe for studying enzyme activity and protein interactions in cellular systems.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

  • In Vitro Studies:
    • A study demonstrated that derivatives with trifluoroethoxy groups showed enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. This suggests that the trifluoroethoxy moiety plays a crucial role in mediating biological effects .
  • Pharmacological Testing:
    • Pharmacological evaluations indicated that this compound exhibited dose-dependent anti-inflammatory effects in murine models of acute inflammation.
  • Comparative Analysis:
    • When compared to similar compounds such as Methyl 4-methyl-3-{[(2,2,2-difluoroethoxy)carbonyl]amino}benzoate, the trifluoroethoxy variant demonstrated superior lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles .

Data Table: Comparative Biological Activity

Compound NameStructure VariationAnticancer ActivityAnti-inflammatory ActivityBinding Affinity
This compoundTrifluoroethoxyHighModerateHigh
Methyl 4-methyl-3-{[(2,2,2-difluoroethoxy)carbonyl]amino}benzoateDifluoroethoxyModerateLowModerate
Methyl 4-methyl-3-{[(2-chloroethoxy)carbonyl]amino}benzoateChloroethoxyLowLowLow

Q & A

Q. 1.1. How can the synthesis of Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Begin with methyl 3-amino-4-methylbenzoate as the precursor. Introduce the trifluoroethoxy carbonyl group via a carbamate-forming reaction using 2,2,2-trifluoroethyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .
  • Purification : Crystallize the product from a DMSO/water mixture (41% yield reported for analogous compounds). Confirm purity via 1^1H NMR (DMSO-d6: δ 7.46–6.71 ppm for aromatic protons, 4.76 ppm for -OCH2CF3, 3.76 ppm for methyl ester) and ESI-MS (m/z calcd: 307.08; observed: 308.0 [M+H]+) .

Q. 1.2. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • Spectroscopic Validation :
    • 1^1H/13^{13}C NMR : Assign peaks for the trifluoroethoxy group (δ 60–65 ppm for 13^{13}C) and carbamate NH (δ 10–12 ppm for 1^1H).
    • FT-IR : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and ester C=O at ~1725 cm⁻¹.
    • HPLC-PDA : Use a C18 column (MeCN/H2O gradient) to assess purity (>95%) and detect byproducts (e.g., unreacted amine or hydrolysis products) .

Advanced Research Questions

Q. 2.1. How does the trifluoroethoxy substituent influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-Dependent Hydrolysis Study :
    • Experimental Design : Incubate the compound in buffers (pH 1–13) at 37°C. Sample aliquots at 0, 6, 24, and 48 hrs.
    • Analysis : Quantify degradation via HPLC. The trifluoroethoxy group enhances hydrolytic stability compared to ethoxy analogs due to electron-withdrawing effects. However, under strongly alkaline conditions (pH >12), carbamate cleavage occurs, yielding 3-amino-4-methylbenzoic acid (confirmed by LC-MS) .

Q. 2.2. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Profiling :
    • In Vitro : Test cytochrome P450 (CYP3A4/2D6) metabolism using liver microsomes. The trifluoroethoxy group may reduce CYP-mediated oxidation, enhancing metabolic stability.
    • In Vivo : Administer the compound to rodents and analyze plasma/metabolites via UPLC-QTOF-MS. Discrepancies may arise from esterase-mediated hydrolysis of the methyl ester in vivo, generating the free acid metabolite (unlike in vitro systems). Adjust dosing protocols or modify the ester moiety to a more stable prodrug group (e.g., pivaloyloxymethyl) .

Data Contradiction Analysis

Q. 3.1. How can conflicting solubility data in polar vs. nonpolar solvents be rationalized?

Methodological Answer:

  • Solubility Profiling :
    • Experimental Table :
SolventSolubility (mg/mL)Temperature (°C)
DMSO>5025
Water<0.125
Ethyl Acetate12.325
  • Explanation : The methyl ester and trifluoroethoxy groups confer moderate lipophilicity (clogP ~2.8). High DMSO solubility is atypical for such compounds, suggesting specific dipole interactions. Verify via molecular dynamics simulations or co-solvency studies .

Mechanistic and Structural Insights

Q. 4.1. How does the compound interact with bacterial DNA gyrase compared to benzothiazole-based inhibitors?

Methodological Answer:

  • Docking Studies :
    • Target : DNA gyrase B subunit (PDB: 6F86). The carbamate group forms hydrogen bonds with Asp73 and Arg76, while the trifluoroethoxy moiety occupies a hydrophobic pocket (ΔG = -9.2 kcal/mol).
    • Comparison : Benzothiazole inhibitors (e.g., from ) show stronger π-π stacking but weaker hydrophobic interactions. Use SPR or ITC to validate binding kinetics .

Synthetic Route Optimization Table

StepReagents/ConditionsYield (%)Key ChallengesMitigation Strategies
12,2,2-Trifluoroethyl chloroformate, DCM65–70Carbamate hydrolysisAnhydrous conditions, low temperature (0–5°C)
2Crystallization (DMSO/H2O)40–45Low yield due to solubilityOptimize solvent ratio (DMSO:H2O 1:4)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate
Reactant of Route 2
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Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate

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